molecular formula C15H23NO B13585899 2-(1-Benzylpiperidin-3-yl)propan-2-ol

2-(1-Benzylpiperidin-3-yl)propan-2-ol

Cat. No.: B13585899
M. Wt: 233.35 g/mol
InChI Key: NQZOJGAMJOAFMI-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)propan-2-ol is an organic compound with the molecular formula C15H23NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which includes a benzyl group attached to the piperidine ring and a hydroxyl group on the propan-2-ol side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)propan-2-ol typically involves the reaction of benzylpiperidine with propan-2-ol under specific conditions. One common method is the reduction of 1-benzyl-3-piperidone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidinone, while reduction can produce different alcohol derivatives .

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-3-yl)propan-2-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14,17H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZOJGAMJOAFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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